2,6-Dichloro-4-nitroaniline

Thermochemistry Process Safety Energetic Materials

Sourcing the precise 2,6-dichloro-4-nitroaniline isomer is non-negotiable for reproducible synthesis and bioactivity. Our ≥98% pure DCNA (CAS 99-30-9) guarantees the correct substitution pattern essential for oxidative phosphorylation uncoupling (key fungicidal mechanism), high-yield disperse dye synthesis (98.3% conversion), and reliable 3,5-dichloroaniline production. Avoid isomer-dependent failures—specify the 2,6-isomer for agrochemical actives, dye intermediates, and environmental reference standards.

Molecular Formula C6H4Cl2N2O2
C6H2Cl2(NO2)(NH2)
C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 99-30-9
Cat. No. B1670479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-nitroaniline
CAS99-30-9
Synonyms2,6-dichlor-4-nitroaniline
alizan
Botran
DCNA
dichloran
dicloran
Molecular FormulaC6H4Cl2N2O2
C6H2Cl2(NO2)(NH2)
C6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
InChIKeyBIXZHMJUSMUDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 77° F (NTP, 1992)
3.38e-05 M
In water, 6.3 mg/L at 20 °C
Soluble in ethanol and acid;  slightly soluble in DMSO
All in g/L at 20 °C: 34 acetone;  4.6 benzene;  12 chloroform;  60 cyclohexane;  40 dioxane;  19 ethyl acetate
SLIGHTLY SOL IN NON-POLAR SOLVENTS
Solubility in water at 20 °C: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,6-Dichloro-4-nitroaniline (CAS 99-30-9): A Critical Intermediate for Fungicides, Dyes, and Fine Chemicals


2,6-Dichloro-4-nitroaniline (DCNA), also known as dicloran, is a chlorinated aromatic nitroaniline compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol [1]. It is a crystalline solid that appears as yellow needles, with a melting point typically in the range of 187–192 °C . This compound is produced via the chlorination of 4-nitroaniline and serves as a key industrial intermediate for several downstream products, including the fungicide active ingredient dicloran itself, the important intermediate 3,5-dichloroaniline, and various disperse dyes such as Disperse Orange 5 and Disperse Brown 1 [2]. It is also recognized as an uncoupler of oxidative phosphorylation, which underlies its antifungal mechanism of action .

2,6-Dichloro-4-nitroaniline (CAS 99-30-9): Why Its Unique Substitution Pattern Precludes Simple Replacement


The specific substitution pattern of 2,6-dichloro-4-nitroaniline is not an arbitrary feature but a critical determinant of its unique chemical, physical, and biological properties. Simple substitution with another dichloroaniline or nitroaniline isomer is not feasible, as the 2,6-chloro arrangement adjacent to the amino group, combined with the para-nitro group, dictates a specific electronic environment and steric profile [1]. For instance, the closely related 2,5-dichloro-4-nitroaniline exhibits distinct thermochemical properties, including a different standard molar enthalpy of formation, which directly impacts reaction energetics and safety in large-scale syntheses [2]. Furthermore, the compound's ability to uncouple oxidative phosphorylation in mitochondria at micromolar concentrations, a key mechanism for its fungicidal activity, is directly linked to this precise molecular architecture and cannot be assumed for other isomers [3]. Therefore, sourcing the correct isomer is essential for ensuring both synthetic reliability and desired bioactivity in downstream applications.

Head-to-Head Evidence for 2,6-Dichloro-4-nitroaniline (CAS 99-30-9): Quantifiable Differentiation from Key Comparators


Thermochemical Stability: Direct Comparison of Enthalpy of Formation with 2,5-Dichloro-4-nitroaniline

In a direct experimental comparison, 2,6-dichloro-4-nitroaniline exhibits a measurably different standard molar enthalpy of formation in the gaseous phase at T=298.15 K compared to its positional isomer, 2,5-dichloro-4-nitroaniline. This difference is critical for process safety and energy balance calculations in large-scale synthesis [1].

Thermochemistry Process Safety Energetic Materials

Synthetic Yield and Process Efficiency: Comparative Optimization for 2,6-Dichloro-4-nitroaniline Production

The synthesis of 2,6-dichloro-4-nitroaniline has been subject to extensive process optimization, with yields varying widely depending on the method. Recent advances in microflow technology have achieved exceptionally high conversion and selectivity in a drastically reduced timeframe, offering a quantifiable advantage over traditional batch methods [1][2].

Process Chemistry Green Synthesis Microflow Reactor

Solubility Profile: Quantifying the Difference in Key Solvents for Downstream Processing

The solubility of 2,6-dichloro-4-nitroaniline in common organic solvents is a crucial parameter for its purification and use in downstream reactions. Quantitative solubility data shows a stark contrast between its behavior in acetone versus chloroform, which is essential for selecting optimal solvents for crystallization, extraction, and reaction media .

Crystallization Formulation Solubility Science

Mitochondrial Uncoupling Activity: A Mechanism-Based Comparison of In Vitro Potency Against a Structural Analog

The biological activity of 2,6-dichloro-4-nitroaniline (DCNA) is characterized by its ability to uncouple oxidative phosphorylation and inhibit electron transport in mitochondria. A direct in vitro comparison with one of its key metabolites, 4-amino-3,5-dichlorophenol (DCPD), reveals a significant difference in potency, highlighting the importance of the parent compound's nitro group for full activity [1].

Toxicology Mechanism of Action Mitochondrial Biology

Environmental Fate: Comparative Photodegradation Half-Life in Freshwater and Seawater

Understanding the environmental persistence of 2,6-dichloro-4-nitroaniline is crucial for risk assessment and regulatory compliance. A comparative photodegradation study measured its half-life in two environmentally relevant matrices, revealing no significant difference in its degradation rate between freshwater and seawater [1].

Environmental Science Photochemistry Aquatic Toxicology

Defined Applications for 2,6-Dichloro-4-nitroaniline (CAS 99-30-9) Based on Quantifiable Performance Metrics


Primary Intermediate for Fungicide Synthesis and Formulation

2,6-Dichloro-4-nitroaniline is the direct active ingredient in the commercial fungicide dicloran (trade names Botran®, Allisan®) [1]. Its mechanism as an uncoupler of oxidative phosphorylation, with an in vitro potency of 1 × 10⁻⁵ M, makes it effective against key fungal pathogens including Botrytis, Monilinia, Rhizopus, and Sclerotinia spp., which cause devastating rots in fruits and vegetables [2]. The compound's solubility profile, particularly its 3.4% w/w solubility in acetone, is critical for formulating effective emulsifiable concentrate (EC) and wettable powder (WP) products .

Key Building Block for High-Performance Disperse Dyes

This compound serves as a critical diazo component in the synthesis of industrially significant disperse dyes, such as C.I. Disperse Orange 5, Disperse Orange 30, and Disperse Brown 1 . The high conversion rates (98.3%) and selectivity (90.6%) achievable in its synthesis ensure a cost-effective and pure feedstock for these complex dye molecules [3]. The specific substitution pattern of 2,6-dichloro-4-nitroaniline is essential for achieving the desired light-fastness and coloristic properties in the final dye products, which are used for dyeing polyester and other synthetic fibers [4].

Essential Precursor for the Synthesis of 3,5-Dichloroaniline

2,6-Dichloro-4-nitroaniline is the preferred industrial intermediate for the production of 3,5-dichloroaniline, which is itself a vital building block for numerous plant protection active ingredients [5]. The well-defined synthesis routes for DCNA, including a validated low-temperature method yielding 98.1% of pure product, provide a reliable and scalable source of high-quality starting material for this downstream process [6]. The thermochemical stability of the 2,6-isomer compared to other positional isomers contributes to safer handling and storage during the multi-step conversion to 3,5-dichloroaniline [7].

Reference Standard in Environmental Fate and Toxicology Studies

Given its known mutagenic potential in specific Ames test strains (TA98, TA100) and its established photodegradation half-life of approximately 7.6 hours in water, 2,6-dichloro-4-nitroaniline is frequently used as a model compound or reference standard in environmental science [8][9]. Its consistent behavior, such as the statistically insignificant difference in photodegradation rates between freshwater and seawater, makes it a reliable probe for studying the fate and transport of aromatic nitroanilines in various aquatic ecosystems [10].

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